

# Application Notes and Protocols: BI-671800 in a Mouse Model of Allergic Asthma

Author: BenchChem Technical Support Team. Date: December 2025



## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for evaluating the efficacy of **BI-671800**, a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), in a murine model of ovalbumin (OVA)-induced allergic asthma.

#### Introduction

Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), eosinophilic inflammation, and mucus overproduction. Prostaglandin D2 (PGD2) is a key mediator in allergic inflammation, and its effects are partly mediated through the CRTH2 receptor, which is preferentially expressed on Th2 lymphocytes, eosinophils, and basophils. **BI-671800** is a selective CRTH2 antagonist that has shown potential in the treatment of poorly controlled asthma.[1][2][3][4] This document outlines a protocol for inducing an OVA-induced allergic asthma model in mice and for assessing the therapeutic potential of **BI-671800** in this model.

# Signaling Pathway of PGD2-CRTH2 and Inhibition by BI-671800





Mechanism of Action of BI-671800 in Allergic Asthma

Click to download full resolution via product page

Caption: PGD2-CRTH2 signaling pathway in allergic asthma and its inhibition by BI-671800.



## **Experimental Protocol: OVA-Induced Allergic Asthma in Mice**

This protocol describes the induction of allergic airway inflammation using ovalbumin (OVA) and the subsequent treatment with **BI-671800**.

## **Materials and Reagents**

- Animals: 6-8 week old, female BALB/c mice.[1]
- Ovalbumin (OVA): Grade V, Sigma-Aldrich.
- Aluminum Hydroxide (Alum): Adjuvant, e.g., Imject™ Alum, Thermo Fisher Scientific.
- BI-671800: MedChemExpress or other supplier.[1]
- Vehicle for BI-671800: To be determined based on solubility (e.g., 0.5% carboxymethylcellulose).
- Phosphate-Buffered Saline (PBS): pH 7.4.
- Methacholine: For airway hyperresponsiveness assessment.
- Anesthetics: For in vivo procedures.
- Reagents for Bronchoalveolar Lavage (BAL) and cell counting.
- Reagents for histology (formalin, paraffin, H&E stain, PAS stain).
- Reagents for ELISA (for cytokine and IgE measurements).

#### **Experimental Design and Groups**



| Group                | Sensitization (Days 0 & 14)                            | Challenge (Days<br>21-23)   | Treatment (Days<br>20-23)                                 |
|----------------------|--------------------------------------------------------|-----------------------------|-----------------------------------------------------------|
| 1. Naive/Control     | PBS with Alum (i.p.)                                   | PBS<br>(intranasal/aerosol) | Vehicle (oral gavage)                                     |
| 2. OVA/Vehicle       | 50 μg OVA with 1 mg<br>Alum in 200 μL PBS<br>(i.p.)[5] | 1% OVA in PBS<br>(aerosol)  | Vehicle (oral gavage)                                     |
| 3. OVA/BI-671800     | 50 μg OVA with 1 mg<br>Alum in 200 μL PBS<br>(i.p.)[5] | 1% OVA in PBS<br>(aerosol)  | BI-671800 (0.1-10<br>mg/kg in vehicle, oral<br>gavage)[1] |
| 4. OVA/Dexamethasone | 50 μg OVA with 1 mg<br>Alum in 200 μL PBS<br>(i.p.)[5] | 1% OVA in PBS<br>(aerosol)  | Dexamethasone (positive control, i.p.)                    |

#### **Experimental Workflow**



Click to download full resolution via product page

Caption: Experimental workflow for the OVA-induced asthma model with **BI-671800** treatment.

#### **Detailed Protocol**

- 1. Sensitization:
- On Day 0 and Day 14, sensitize mice by intraperitoneal (i.p.) injection of 50 μg OVA emulsified in 1 mg of aluminum hydroxide in a total volume of 200 μL PBS.[5]
- The control group receives i.p. injections of PBS with alum.[6]



#### 2. Treatment:

- From Day 20 to Day 23, administer **BI-671800** (dose range of 0.1-10 mg/kg) or vehicle via oral gavage once daily, 1 hour before the OVA challenge.[1]
- The positive control group can be treated with dexamethasone via i.p. injection.
- 3. Challenge:
- From Day 21 to Day 23, expose mice to an aerosol of 1% OVA in PBS for 30 minutes daily in a whole-body exposure chamber.[6]
- The control group is challenged with PBS aerosol.
- 4. Endpoint Analysis (Day 24):
- Airway Hyperresponsiveness (AHR): 24 hours after the final OVA challenge, measure AHR in response to increasing concentrations of nebulized methacholine using a whole-body plethysmograph or an invasive measurement of lung resistance and compliance.
- Bronchoalveolar Lavage Fluid (BALF) Analysis:
  - Euthanize mice and perform a lung lavage with PBS.
  - Determine the total cell count in the BALF using a hemocytometer.
  - Prepare cytospin slides and stain with Diff-Quik or Wright-Giemsa to perform differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes).
- Lung Histology:
  - Perfuse the lungs and fix them in 10% neutral buffered formalin.
  - Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for assessment of inflammatory cell infiltration and with Periodic acid-Schiff (PAS) for evaluation of mucus production and goblet cell hyperplasia.
- Serum IgE Levels:



- Collect blood via cardiac puncture at the time of sacrifice.
- Measure OVA-specific IgE levels in the serum by ELISA.
- Cytokine Analysis:
  - Measure levels of Th2 cytokines (IL-4, IL-5, IL-13) in the BALF supernatant or in homogenized lung tissue by ELISA or multiplex assay.

**Data Presentation** 

**Table 1: Dosing and Administration Summary** 

| Compound           | Dose Range      | Route of<br>Administration | Vehicle/Solven<br>t                      | Frequency  |
|--------------------|-----------------|----------------------------|------------------------------------------|------------|
| Ovalbumin<br>(OVA) | 50 μ g/mouse    | Intraperitoneal<br>(i.p.)  | PBS with 1 mg<br>Alum                    | Days 0, 14 |
| Ovalbumin<br>(OVA) | 1% (w/v) in PBS | Aerosol                    | PBS                                      | Days 21-23 |
| BI-671800          | 0.1 - 10 mg/kg  | Oral gavage (i.g.)         | e.g., 0.5%<br>Carboxymethylce<br>Ilulose | Daily      |
| Dexamethasone      | 1-5 mg/kg       | Intraperitoneal (i.p.)     | Saline                                   | Daily      |

### **Table 2: Key Experimental Parameters and Readouts**



| Parameter                  | Method                                | Measurement                                                                      |
|----------------------------|---------------------------------------|----------------------------------------------------------------------------------|
| Airway Hyperresponsiveness | Plethysmography/FlexiVent             | Penh, Lung Resistance (RL),<br>Dynamic Compliance (Cdyn)                         |
| Airway Inflammation (BALF) | Cell Counting & Differential Staining | Total cells, Eosinophils,<br>Neutrophils, Macrophages,<br>Lymphocytes (cells/mL) |
| Lung Histopathology        | H&E and PAS Staining                  | Semi-quantitative scoring of peribronchial/perivascular inflammation & mucus     |
| Serum Immunoglobulins      | ELISA                                 | OVA-specific IgE (ng/mL)                                                         |
| Th2 Cytokines (BALF/Lung)  | ELISA/Multiplex Assay                 | IL-4, IL-5, IL-13 (pg/mL)                                                        |

#### Conclusion

This protocol provides a robust framework for evaluating the therapeutic efficacy of the CRTH2 antagonist, **BI-671800**, in a well-established mouse model of allergic asthma. The described endpoints will allow for a comprehensive assessment of the compound's ability to mitigate key features of the asthmatic phenotype, including airway hyperresponsiveness, eosinophilic inflammation, and mucus production. The results from these studies can provide valuable preclinical data to support the clinical development of **BI-671800** and other CRTH2 antagonists for the treatment of allergic asthma.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Efficacy of BI 671800, an oral CRTH2 antagonist, in poorly controlled asthma as sole controller and in the presence of inhaled corticosteroid treatment PubMed







[pubmed.ncbi.nlm.nih.gov]

- 3. files.core.ac.uk [files.core.ac.uk]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. Ovalbumin-induced allergic inflammation lead to structural alterations in mouse model and protective effects of intranasal curcumin: A comparative study | Allergologia et Immunopathologia [elsevier.es]
- To cite this document: BenchChem. [Application Notes and Protocols: BI-671800 in a Mouse Model of Allergic Asthma]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606091#bi-671800-mouse-model-of-asthma-protocol]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com